Cas no 874491-78-8 (2,3,6-Trichloropyridin-4-amine)

2,3,6-Trichloropyridin-4-amine is a chlorinated pyridine derivative with significant utility in synthetic organic chemistry and agrochemical applications. Its trichloro-substituted structure enhances reactivity, making it a valuable intermediate for the synthesis of herbicides, pharmaceuticals, and other specialty chemicals. The presence of both chlorine atoms and an amine group allows for selective functionalization, enabling diverse chemical transformations. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its high purity and consistent performance make it suitable for precision applications in research and industrial processes. The product is particularly favored for its role in developing crop protection agents due to its structural versatility and efficacy.
2,3,6-Trichloropyridin-4-amine structure
874491-78-8 structure
Product Name:2,3,6-Trichloropyridin-4-amine
CAS No:874491-78-8
MF:C5H3Cl3N2
MW:197.449717760086
MDL:MFCD20693863
CID:1031651
PubChem ID:71464198
Update Time:2025-06-15

2,3,6-Trichloropyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2,3,6-Trichloropyridin-4-amine
    • 2,3,6-Trichloro-4-pyridinamine
    • 2,3,6-Trichloro-4-pyridinamine (ACI)
    • Pyridine, 4-amino-2,3,6-trichloro- (5CI)
    • 2,3,,6-TETRACHLOROPYRIDIN-4-AMINE
    • 874491-78-8
    • DB-329544
    • CS-0145990
    • AS-76927
    • DTXSID70855968
    • D93637
    • SCHEMBL26694654
    • MDL: MFCD20693863
    • Inchi: 1S/C5H3Cl3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10)
    • InChI Key: HLANAZQMFUWUPB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N)C(Cl)=C(Cl)N=1

Computed Properties

  • Exact Mass: 195.936181g/mol
  • Monoisotopic Mass: 195.936181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 2,3,6-Trichloropyridin-4-amine

Recent Advances in the Study of 2,3,6-Trichloropyridin-4-amine (CAS: 874491-78-8)

The compound 2,3,6-Trichloropyridin-4-amine (CAS: 874491-78-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and agrochemical development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential industrial applications.

Recent studies have highlighted the role of 2,3,6-Trichloropyridin-4-amine as a key intermediate in the synthesis of novel heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing pyridine-based scaffolds, which are pivotal for developing kinase inhibitors. The study reported a high-yield synthetic route (85% yield) using palladium-catalyzed cross-coupling reactions, significantly improving upon previous methods.

In the agrochemical sector, research conducted by Bayer CropScience (2024) revealed that derivatives of 2,3,6-Trichloropyridin-4-amine exhibit potent herbicidal activity against resistant weed species. The mechanism of action involves inhibition of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Field trials showed 92% efficacy at concentrations as low as 50 g/ha, positioning these compounds as promising candidates for next-generation herbicides.

Pharmacological investigations have uncovered unexpected antimicrobial properties of 2,3,6-Trichloropyridin-4-amine derivatives. A multi-center study published in Antimicrobial Agents and Chemotherapy (2024) reported that halogenated pyridinamine analogs demonstrated broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.5-2 μg/mL. Structural-activity relationship (SAR) analysis indicated that the trichloro substitution pattern is crucial for maintaining potency while reducing cytotoxicity.

From a toxicological perspective, recent in vitro and in vivo studies have provided important safety data. The European Chemicals Agency (ECHA) released a comprehensive risk assessment in 2024, establishing an acceptable daily intake (ADI) of 0.05 mg/kg body weight/day based on 90-day rodent studies. Notably, the compound showed minimal bioaccumulation potential (BCF < 100) and rapid metabolic clearance via glucuronidation pathways.

Ongoing research efforts are exploring the use of 2,3,6-Trichloropyridin-4-amine in materials science applications. A breakthrough study at MIT (2024) demonstrated its incorporation into conductive polymers with exceptional thermal stability (decomposition temperature > 400°C). These materials show promise for flexible electronics and high-temperature applications, expanding the compound's utility beyond traditional pharmaceutical domains.

In conclusion, 2,3,6-Trichloropyridin-4-amine (CAS: 874491-78-8) continues to emerge as a multifunctional building block with applications spanning medicinal chemistry, agrochemical development, and advanced materials. The recent advances in synthetic methodologies, coupled with deeper understanding of its biological activities, position this compound as a valuable tool for interdisciplinary research. Future directions may include exploration of its enantioselective transformations and development of greener synthetic protocols to enhance sustainability.

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